Ethyl 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylpropanoate
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Overview
Description
Ethyl 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylpropanoate is a complex organic compound that belongs to the class of 4-hydroxy-2-quinolones. These compounds are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylpropanoate typically involves the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine. This one-pot reaction is carried out in diphenyl ether . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Scientific Research Applications
Ethyl 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylpropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, it may interact with bacterial DNA gyrase, leading to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids: These compounds share a similar quinoline core but differ in their functional groups and side chains.
2-hydroxyquinoline: Another quinoline derivative with different biological activities.
4-hydroxyquinoline: Known for its antimicrobial properties and used in various pharmaceutical applications.
Uniqueness
Ethyl 3-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-phenylpropanoate stands out due to its unique combination of a quinoline core with a phenylpropanoate side chain, which contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
ethyl 3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-25-17(22)12-15(13-8-4-3-5-9-13)18-19(23)14-10-6-7-11-16(14)21-20(18)24/h3-11,15H,2,12H2,1H3,(H2,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMPTIRRZYKJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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